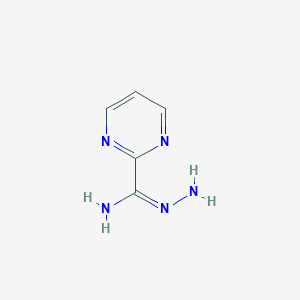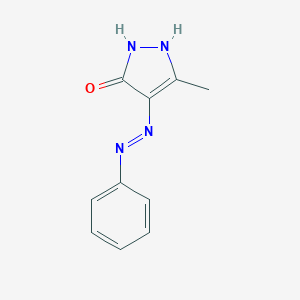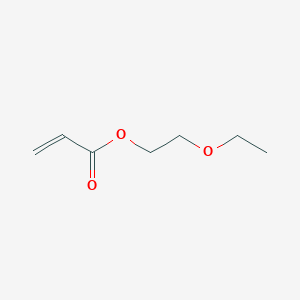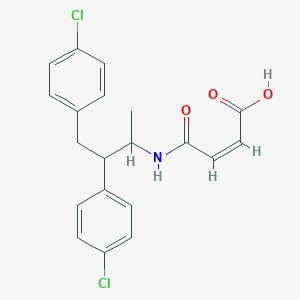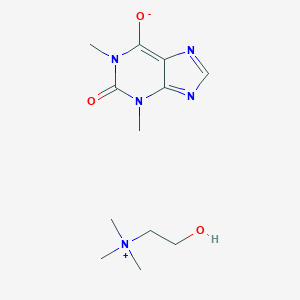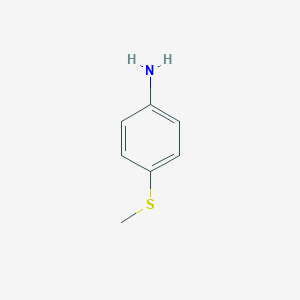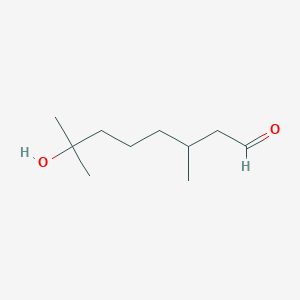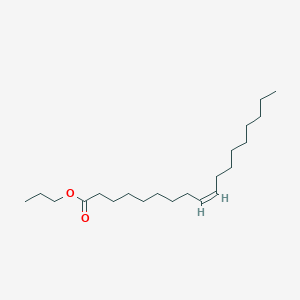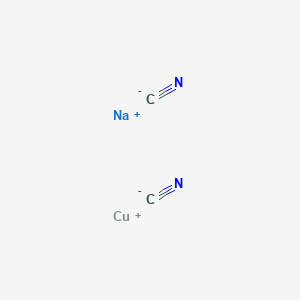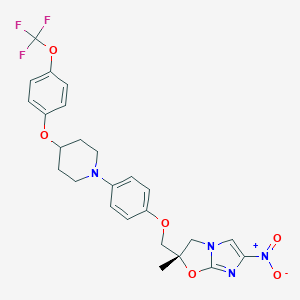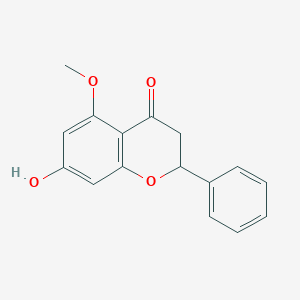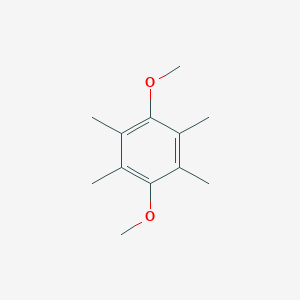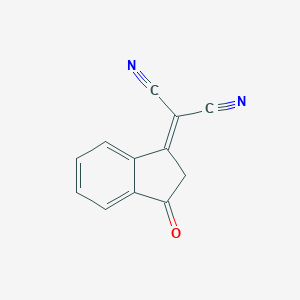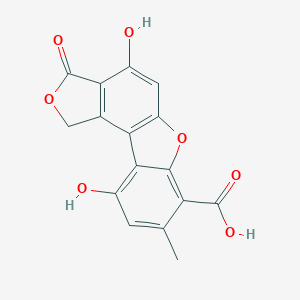
Porphyrillic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porphyrillic acid is a chemical compound that belongs to the porphyrin family. It is a tetrapyrrole molecule that is structurally similar to porphyrin and is used in various scientific research applications. Porphyrillic acid is a highly reactive molecule and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Basic Characteristics and Identification
Porphyrillic acid, a substance isolated from crustaceous lichens, is characterized by its high melting point and intense color reactions with certain chemicals. It's identified by its distinct reaction to ferric chloride and a green color with a bleaching powder solution. Upon thermal decomposition, it yields porphyrilin (Erdtman & Wachtmeister, 1953).
2. Biomedical Applications
Porphyrins, including porphyrillic acid derivatives, have significant roles in biomedical sciences, such as in magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, and bio-imaging. Their unique photochemical and photophysical properties make them suitable for these applications (Imran et al., 2018).
3. Photodynamic Therapy
Porphyrillic acid derivatives are used in photodynamic therapy (PDT) for treating skin tumors and psoriatic lesions. The effectiveness of PDT using porphyrins as photosensitizers has been extensively studied, showing promising results (Fritsch et al., 1999).
4. Interaction with Quantum Dots
Porphyrillic acid interacts with quantum dots, influencing their luminescence. This interaction is significant for applications in photodynamic therapy, pollutant dissociation, medical imaging, and electronics. The luminescence quenching of quantum dots by porphyrins is a potential method for photosensitizer detection (Zhang et al., 2011).
5. Radiopharmaceutical Labeling
Water-soluble porphyrins, including porphyrillic acid derivatives, have been optimized for radiolabeling in pharmaceutical applications. This includes labeling with radioactive nuclides like 64Cu for medical imaging and therapeutic purposes (Pęgier et al., 2023).
6. Solar Energy Applications
Porphyrillic acid derivatives are used in the development of dye-sensitized solar cells. Their ability to efficiently harvest light and facilitate energy transfer makes them suitable for these applications (Campbell et al., 2004).
Eigenschaften
CAS-Nummer |
129-65-7 |
|---|---|
Produktname |
Porphyrillic acid |
Molekularformel |
C16H10O7 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
4,10-dihydroxy-8-methyl-3-oxo-1H-[2]benzofuro[5,4-b][1]benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-5-2-7(17)13-12-6-4-22-16(21)11(6)8(18)3-9(12)23-14(13)10(5)15(19)20/h2-3,17-18H,4H2,1H3,(H,19,20) |
InChI-Schlüssel |
QZYZPZAPRHESDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
Kanonische SMILES |
CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
Andere CAS-Nummern |
129-65-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



